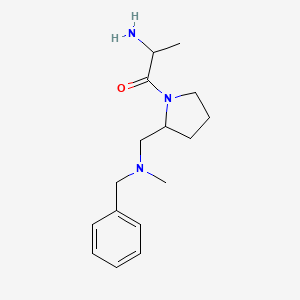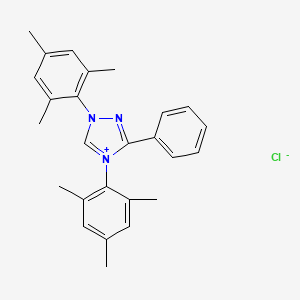
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-iumchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride is a chemical compound with the molecular formula C26H28ClN3. It is a member of the triazolium family, which is known for its diverse applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a triazolium core substituted with mesityl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride typically involves the reaction of mesityl-substituted triazole with phenyl-substituted triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the triazolium core. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triazolium core into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazolium oxides, while substitution reactions can produce a wide range of substituted triazolium derivatives .
Scientific Research Applications
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The triazolium core can interact with various enzymes and receptors, modulating their activity and leading to the desired biological or chemical effects. The mesityl and phenyl groups play a crucial role in enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazole
- 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium bromide
- 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium iodide
Uniqueness
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride stands out due to its unique combination of mesityl and phenyl groups, which confer enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in various applications, from catalysis to material science .
Properties
Molecular Formula |
C26H28ClN3 |
|---|---|
Molecular Weight |
418.0 g/mol |
IUPAC Name |
3-phenyl-1,4-bis(2,4,6-trimethylphenyl)-1,2,4-triazol-4-ium;chloride |
InChI |
InChI=1S/C26H28N3.ClH/c1-17-12-19(3)24(20(4)13-17)28-16-29(25-21(5)14-18(2)15-22(25)6)27-26(28)23-10-8-7-9-11-23;/h7-16H,1-6H3;1H/q+1;/p-1 |
InChI Key |
FJDFWBCVPCINNK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+](C(=N2)C3=CC=CC=C3)C4=C(C=C(C=C4C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate](/img/structure/B14778605.png)
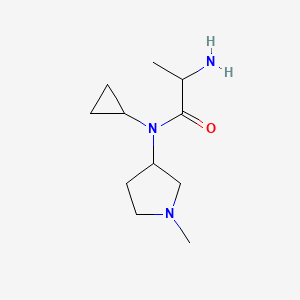
![benzyl N-[1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl]carbamate](/img/structure/B14778627.png)

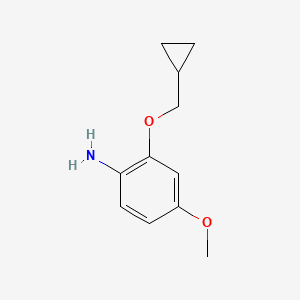
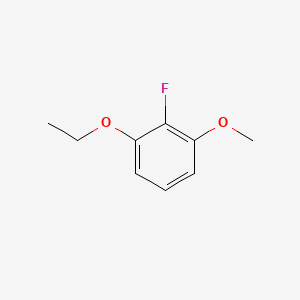
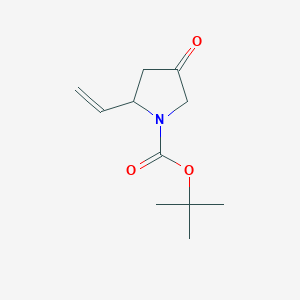

![2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14778672.png)
![1-[2-(1,4-Diazepane-1-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B14778681.png)
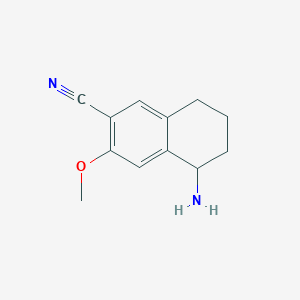
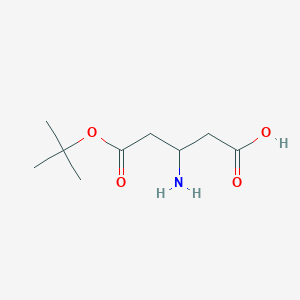
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
